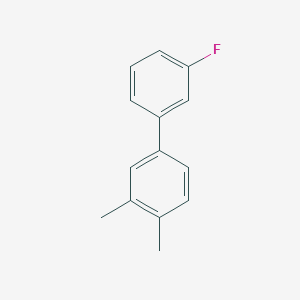
3'-Fluoro-3,4-dimethyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Fluoro-3,4-dimethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of fluorine and methyl groups on the biphenyl structure can significantly alter its chemical properties and reactivity, making it a compound of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-3,4-dimethyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Direct Fluorination: Another approach involves the direct fluorination of 3,4-dimethyl-1,1’-biphenyl using a fluorinating agent like Selectfluor under controlled conditions.
Industrial Production Methods: Industrial production of 3’-Fluoro-3,4-dimethyl-1,1’-biphenyl often relies on scalable methods like the Suzuki-Miyaura coupling due to its efficiency and high yield . The choice of solvent, temperature, and catalyst can be optimized to enhance the reaction’s efficiency and reduce costs.
Types of Reactions:
Electrophilic Substitution: The biphenyl structure allows for electrophilic substitution reactions, where the fluorine and methyl groups can influence the reactivity and position of substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzylic positions.
Nucleophilic Substitution: The presence of the fluorine atom can make the compound susceptible to nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the compound.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while nucleophilic substitution can result in the replacement of the fluorine atom with other nucleophiles .
Applications De Recherche Scientifique
3’-Fluoro-3,4-dimethyl-1,1’-biphenyl has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3’-Fluoro-3,4-dimethyl-1,1’-biphenyl involves its interaction with molecular targets through various pathways:
Comparaison Avec Des Composés Similaires
3,4-Dimethyl-1,1’-biphenyl: Lacks the fluorine atom, resulting in different reactivity and properties.
3-Fluoro-1,1’-biphenyl: Lacks the methyl groups, affecting its chemical behavior and applications.
4-Fluoro-3,4-dimethyl-1,1’-biphenyl: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness: The unique combination of fluorine and methyl groups in 3’-Fluoro-3,4-dimethyl-1,1’-biphenyl imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
89346-53-2 |
|---|---|
Formule moléculaire |
C14H13F |
Poids moléculaire |
200.25 g/mol |
Nom IUPAC |
4-(3-fluorophenyl)-1,2-dimethylbenzene |
InChI |
InChI=1S/C14H13F/c1-10-6-7-13(8-11(10)2)12-4-3-5-14(15)9-12/h3-9H,1-2H3 |
Clé InChI |
KNFXUONLGWWDBH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Diphenylphosphoryl)methyl]cyclohexane-1,2-diol](/img/structure/B14385975.png)
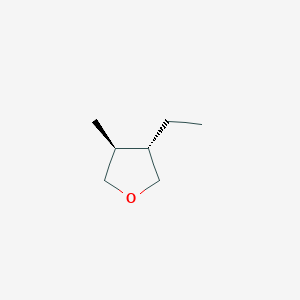
![2,3,4,5-Tetrahydro[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B14385989.png)
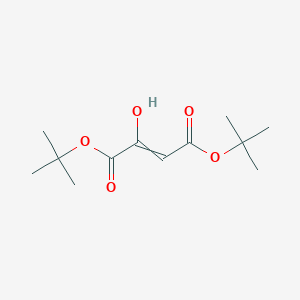
![{Nitroso[4-(pyrrolidine-1-sulfonyl)phenyl]amino}acetic acid](/img/structure/B14386002.png)
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-(dodecyloxy)benzene](/img/structure/B14386009.png)
![Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl-](/img/structure/B14386015.png)
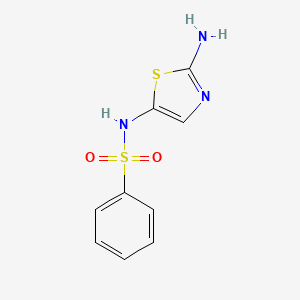
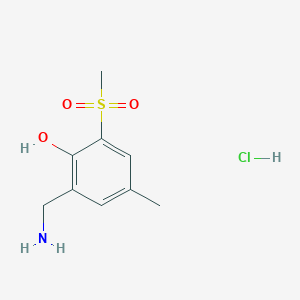
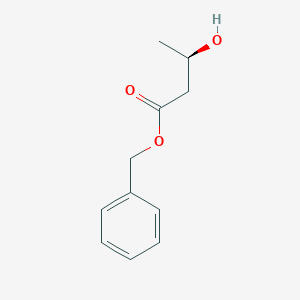
![2,2'-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol]](/img/structure/B14386056.png)
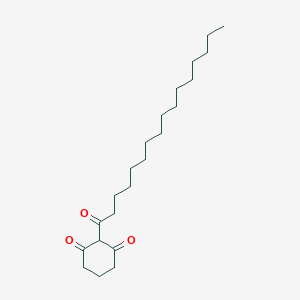
![2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-[(phenylimino)methyl]-](/img/structure/B14386068.png)
